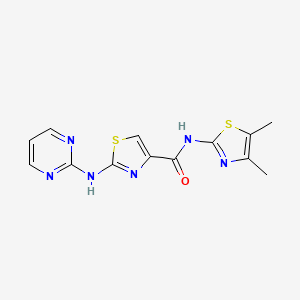

N-(4,5-dimethylthiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6OS2/c1-7-8(2)22-13(16-7)18-10(20)9-6-21-12(17-9)19-11-14-4-3-5-15-11/h3-6H,1-2H3,(H,16,18,20)(H,14,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUQLCZDPSXAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves the following steps:

Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyrimidin-2-ylamino group: This step involves the nucleophilic substitution reaction where the pyrimidine derivative is introduced to the thiazole ring.

Carboxamide formation:

Industrial Production Methods

Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

Anticancer Properties

This compound has shown promise in the treatment of various types of cancer through its inhibitory effects on specific protein kinases involved in cell cycle regulation and proliferation.

Mechanism of Action:

- CDK Inhibition: The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical for cell cycle progression. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

- Selective Targeting: Studies have demonstrated that derivatives of this compound exhibit selective inhibition against certain cancer cell lines, indicating a potential for targeted therapy .

Case Studies:

- In a study involving acute myeloid leukemia (AML) cell lines, treatment with the compound resulted in significant apoptotic effects and inhibited cell proliferation .

- Another investigation highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells, further supporting its anticancer efficacy .

Protein Kinase Modulation

The compound is also noted for its role in modulating protein kinase activity, which is essential for various signaling pathways involved in cancer progression.

Applications in Drug Development:

- Novel Inhibitors: The compound has been explored as part of a new class of protein kinase inhibitors that could serve as therapeutic agents for proliferative diseases. Its structure allows it to interact with the ATP-binding sites of kinases, providing a mechanism for selective inhibition .

- Structure-Activity Relationship (SAR): Research has focused on understanding the SAR of this compound to optimize its potency and selectivity against different kinases. This involves modifying various functional groups to enhance binding affinity and reduce off-target effects .

Experimental Findings

A comprehensive analysis of the compound's biological activity has revealed several key findings:

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | MV4-11 | 0.25 - 2.50 | Induces apoptosis |

| Study 2 | MCF-7 | 0.3 - 24 | Inhibits tumor growth |

| Study 3 | K562 | Low toxicity observed | Complete tumor regression |

These findings underscore the compound's potential as a therapeutic agent in oncology, particularly due to its dual action as both a CDK inhibitor and a modulator of other kinases involved in cancer biology.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include:

Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

Interference with cellular processes: The compound may disrupt cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "N-(4,5-dimethylthiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide" with structurally or functionally related thiazole and pyrimidine derivatives from the provided evidence. Key parameters include substituent effects, synthetic yields, and purity.

Key Observations:

Substituent Impact on Yield: The target compound’s hypothetical analogs (e.g., compound 70 with a pyrimidine substituent) show significantly lower yields (3–44%) compared to non-pyrimidine derivatives (e.g., compound 108 at 78%) . This suggests steric or electronic challenges in synthesizing pyrimidine-containing thiazoles. Cyclopropyl substituents (compound 36) result in very low yields (5%), highlighting the sensitivity of thiazole carboxamide reactions to bulky groups .

Purity and Characterization :

- HPLC purity exceeds 95% for most compounds, indicating robust purification protocols .

- ¹³C NMR is critical for resolving complex substituents (e.g., 4,4-difluorocyclohexyl in compound 53) .

4,5-Dimethylthiazol-2-yl groups (target compound) are distinct from 4,4-difluorocyclohexyl or cyclopropyl groups in analogs, which could influence solubility and membrane permeability .

Research Implications and Limitations

- Gaps in Evidence : The provided literature lacks direct data on the target compound, necessitating further experimental validation of its synthesis and bioactivity.

- Recommendations: Optimize pyrimidin-2-ylamino incorporation using microwave-assisted synthesis to improve yields. Evaluate kinase inhibition (e.g., EGFR or CDK2) using MTT assays to compare with analogs like compound 53 (99% purity).

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising thiazole and pyrimidine moieties. Its molecular formula is , with a molecular weight of approximately 272.32 g/mol. The presence of multiple nitrogen and sulfur atoms suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal applications.

The biological activity of N-(4,5-dimethylthiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is primarily attributed to its ability to inhibit key enzymes and receptors involved in disease pathways.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of protein kinases, which play crucial roles in cell signaling and proliferation. For instance, it has been reported to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are implicated in various cancers .

- Anticancer Activity : Studies indicate that the compound may induce apoptosis in cancer cells, suppress cell migration, and impede cell cycle progression. Molecular docking studies have provided insights into its binding modes with protein targets, reinforcing its potential as a multitarget anticancer agent .

- Antimicrobial Properties : There is evidence suggesting that derivatives of thiazole and pyrimidine compounds exhibit antimicrobial activity. The structural features of N-(4,5-dimethylthiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide may enhance its effectiveness against bacterial and fungal pathogens.

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these assays are typically in the low micromolar range, indicating potent activity .

- Structure-Activity Relationship (SAR) : Research has highlighted that modifications to the thiazole and pyrimidine components can significantly influence biological efficacy. For example, substituents on the thiazole ring can alter the compound's interaction with target proteins, enhancing or diminishing its inhibitory effects .

- Comparative Analysis : A comparative study with other thiazole-pyrimidine derivatives has shown that N-(4,5-dimethylthiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide possesses unique features that may confer advantages in terms of selectivity and potency against specific biological targets (see Table 1).

| Compound Name | Structure | Unique Features |

|---|---|---|

| Thiazole-Pyrimidine Derivative A | Structure A | Strong kinase inhibition; lacks acetamide functionality |

| Thiazole-Pyridine Derivative B | Structure B | Focuses on antimicrobial activity; no dual thiazole rings |

| N-(4,5-dimethylthiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole | Current Compound | Dual thiazole structure; multifunctional biological activities |

Q & A

Q. Characterization Techniques

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., pyrimidine NH signals at δ 8.5–9.5 ppm, thiazole protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 541.06 for derivatives) .

- HPLC : Assesses purity (>98% in most cases) using reverse-phase C18 columns and gradient elution .

What strategies are employed to ensure high purity during synthesis?

Q. Purity Optimization

- Purification : Preparative TLC or flash chromatography (e.g., n-hexane/ethyl acetate 50:50) removes byproducts .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity, while EtOAc/water extraction isolates the product .

How can researchers address low yields in the synthesis of sterically hindered analogs?

Advanced Yield Optimization

Low yields (e.g., 6% for compound 59 in ) often arise from steric hindrance or poor solubility. Mitigation strategies include:

- Coupling Reagents : Switching from EDC/HOBt to PyBOP or HATU improves efficiency in bulky systems .

- Temperature Control : Prolonged reflux (e.g., 48 hr) enhances conversion for slow reactions .

- Solvent Optimization : Using DMF/DCM mixtures increases solubility of hydrophobic intermediates .

How should discrepancies in NMR or mass spectral data be interpreted?

Q. Data Contradiction Analysis

- Unexpected Peaks : Check for rotamers (common in flexible thiazole-pyrimidine linkages) or residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) .

- Mass Accuracy : Deviations >0.1 Da may indicate isotopic patterns (e.g., chlorine or fluorine substituents) or adduct formation (Na⁺/K⁺) .

What methodologies are recommended for evaluating the biological activity of this compound?

Q. Biological Assay Design

- In Vitro Cytotoxicity : Use MTT assays (e.g., IC₅₀ determination in cancer cell lines) with positive controls like doxorubicin .

- Target Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify affinity for kinases or proteases .

- Metabolic Stability : Microsomal incubation (e.g., liver S9 fractions) assesses susceptibility to oxidation or hydrolysis .

How do structural modifications influence the compound’s pharmacological profile?

Q. Structure-Activity Relationship (SAR) Insights

- Fluorination : 4,4-Difluorocyclohexyl groups (compound 108 ) enhance metabolic stability and membrane permeability .

- Thioamide Substitution : Replacing carboxamide with carbothioamide (e.g., compound 83 ) alters hydrogen-bonding interactions, potentially improving target selectivity .

- Aromatic Substituents : Electron-withdrawing groups (e.g., nitro in compound 25 ) may increase kinase inhibition but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.